
2-Aminocyclobutan-1-one hydrochloride
Vue d'ensemble
Description
2-Aminocyclobutan-1-one hydrochloride is a chemical compound with the CAS Number: 1162257-01-3 . It has a molecular weight of 121.57 and its IUPAC name is 2-aminocyclobutanone hydrochloride . It is typically stored at -10 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-Aminocyclobutan-1-one hydrochloride is 1S/C4H7NO.ClH/c5-3-1-2-4(3)6;/h3H,1-2,5H2;1H . This code provides a unique identifier for the molecular structure of the compound.It is shipped with an ice pack to maintain its storage temperature of -10 degrees Celsius .
Applications De Recherche Scientifique
Biochemistry: Role in Biogenic Amine Studies
2-Aminocyclobutan-1-one hydrochloride is a compound that can be used in the study of biogenic amines . These low molecular weight organic nitrogen compounds are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones. They play essential roles in physiological functions such as growth regulation and nerve conduction. The compound’s structure and reactivity make it a potential candidate for exploring biogenic amine biosynthesis and their interactions within biological systems.
Pharmacology: Potential in Drug Synthesis
In pharmacology, 2-Aminocyclobutan-1-one hydrochloride could be utilized in the synthesis of novel therapeutic agents . Its chemical structure allows for the creation of diverse pharmacophores, which can be integrated into drug design for various diseases. The compound’s reactivity with other organic molecules can lead to the development of new medications with improved efficacy and reduced side effects.
Organic Synthesis: Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis . Its reactivity enables the construction of complex molecules, including pharmaceuticals and agrochemicals. The ability to undergo various functionalization reactions makes it a valuable intermediate in the synthesis of natural products and other specialized organic compounds.
Analytical Chemistry: Standard for Calibration and Testing
In analytical chemistry, 2-Aminocyclobutan-1-one hydrochloride can be employed as a standard for calibration and testing . Its well-defined properties and stability under various conditions make it suitable for validating analytical methods and instruments, ensuring accuracy and precision in chemical analysis.
Materials Science: Precursor for Advanced Materials
The compound’s unique chemical properties can be harnessed in materials science to develop advanced materials . It could be used as a precursor for polymers, catalysts, and other functional materials that require specific structural features at the molecular level.
Environmental Science: Component in Sensing Technologies
2-Aminocyclobutan-1-one hydrochloride may find applications in environmental science as a component in sensing technologies . Its reactivity with environmental pollutants could be utilized in the development of sensors for detecting hazardous substances, contributing to environmental monitoring and safety.
Safety and Hazards
The safety information for 2-Aminocyclobutan-1-one hydrochloride indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which correspond to hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
2-aminocyclobutan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c5-3-1-2-4(3)6;/h3H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNJKTXQSHMZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704026 | |
| Record name | 2-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1162257-01-3 | |
| Record name | 2-Aminocyclobutan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



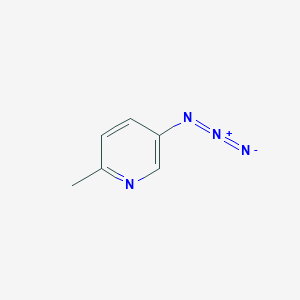
![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine](/img/structure/B1650188.png)
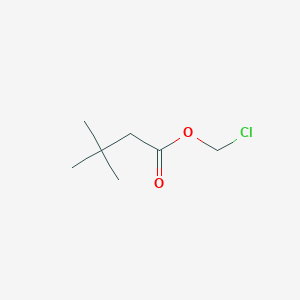

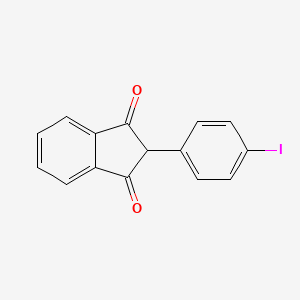
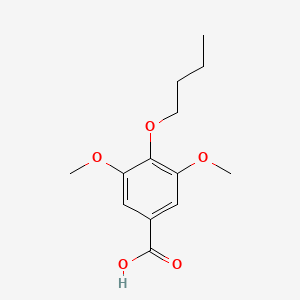

![N-(1-{[1,1'-biphenyl]-4-yl}ethyl)-2-(1-methylidene-3-oxo-2,3-dihydro-1H-isoindol-2-yl)propanamide](/img/structure/B1650197.png)
![3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]-1-[2-(2,4-dimethoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1650199.png)
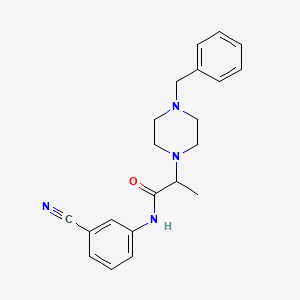
![2-Chloro-4,5-difluoro-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B1650202.png)
![methyl 3-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-5-nitrobenzoate](/img/structure/B1650203.png)
![3-cyclohexaneamido-N-{3-[(cyclopropylcarbamoyl)amino]phenyl}benzamide](/img/structure/B1650204.png)
![Phenol, 4-[(2-thiazolylimino)methyl]-](/img/structure/B1650208.png)